7-Chloro-6-methoxy-2-phenylquinoline-4-carboxylic Acid
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Overview
Description
7-Chloro-6-methoxy-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-methoxy-2-phenylquinoline-4-carboxylic acid typically involves the condensation and cyclization of benzaldehyde, pyruvic acid, and m-chloroaniline in the presence of absolute ethanol. This reaction is often facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-methoxy-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
7-Chloro-6-methoxy-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic applications in treating various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-chloro-6-methoxy-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives with different biological activities
Uniqueness: 7-Chloro-6-methoxy-2-phenylquinoline-4-carboxylic acid stands out due to its specific substituents, which confer unique chemical and biological properties. Its chloro and methoxy groups, along with the carboxylic acid moiety, contribute to its distinct reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C17H12ClNO3 |
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Molecular Weight |
313.7 g/mol |
IUPAC Name |
7-chloro-6-methoxy-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12ClNO3/c1-22-16-8-11-12(17(20)21)7-14(10-5-3-2-4-6-10)19-15(11)9-13(16)18/h2-9H,1H3,(H,20,21) |
InChI Key |
XRZNNUQYFSZUPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O)Cl |
Origin of Product |
United States |
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